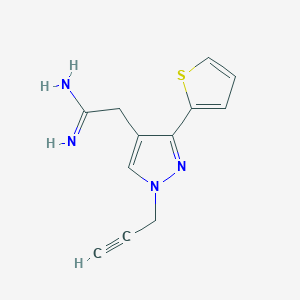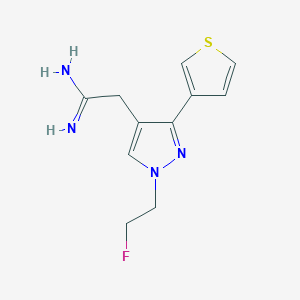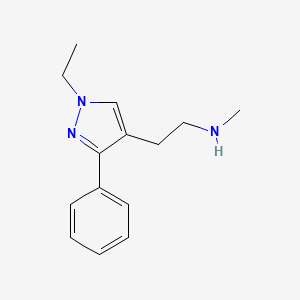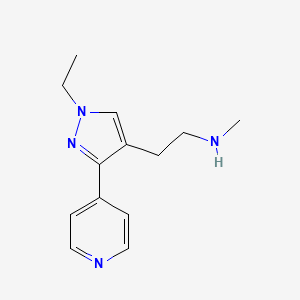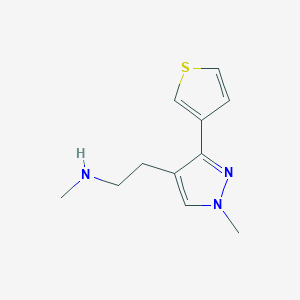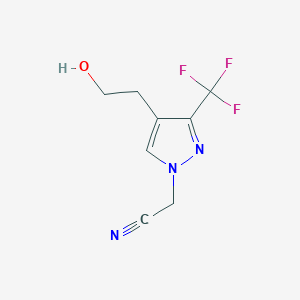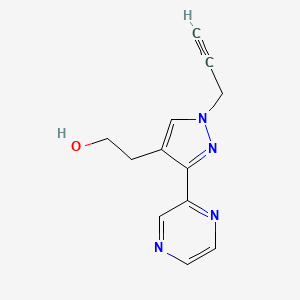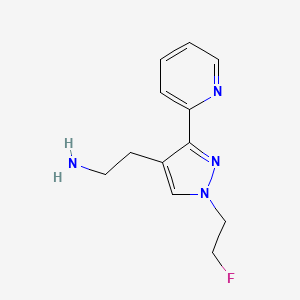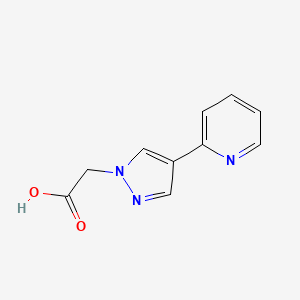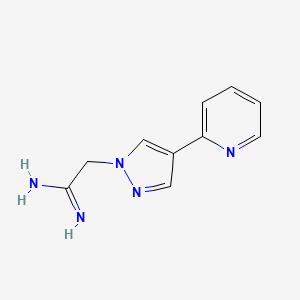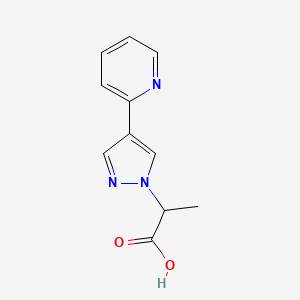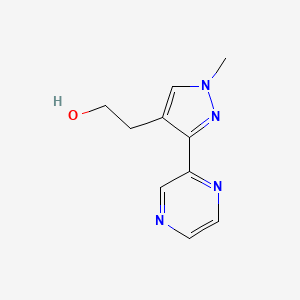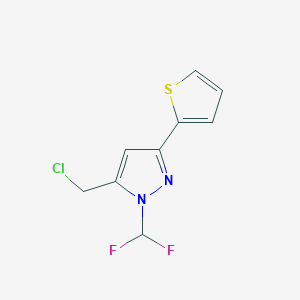
5-(chloromethyl)-1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazole
Descripción general
Descripción
5-(chloromethyl)-1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazole is a chemical compound with the molecular formula C9H7ClF2N2S and a molecular weight of 248.68 g/mol. It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of thiophene derivatives, such as 5-(chloromethyl)-1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazole, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one typical method that produces aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heterocycle that contains one sulfur atom . The molecular properties of thiophene derivatives were obtained using a DFT-D3 (B3LYP (+D3)) approach in conjunction with the 6-311G (d,p) basis set . All of them present the same molecular subunit structure, miming that of rimonabant, an efficient CB1 antagonist .Physical And Chemical Properties Analysis
Thiophene is a colorless liquid with a benzene-like odor . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The specific physical and chemical properties of 5-(chloromethyl)-1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazole are not provided in the search results.Aplicaciones Científicas De Investigación
Fluorescent Probes for Oxidant Detection
This compound is utilized in the design of D–π–A (Donor–π bridge–Acceptor) fluorescent probes for the detection of typical oxidants . The electronegativity regulation of the π-bridge recognition site is a critical factor in the fluorescence response mechanisms. Such probes are essential for identifying trace hazardous chemicals, and the compound’s role in the modulation strategy enhances the performance of these probes.
Electrophilic Reactivity Studies
The compound’s interaction with oxidants like KMnO₄ is of interest due to its high electrophilic reactivity . This property is significant for understanding chemical reactions at the molecular level and can lead to the development of high-performance detection devices for both aqueous and air-suspended environmental pollutants.
Hydrogel Chip Development
Incorporating this compound into hydrogel chips can improve the detection capabilities for environmental monitoring . The compound’s chemical properties allow for a feasible chemical reaction energy barrier, making it suitable for creating sensitive and selective hydrogel-based sensors.
Conjugated Copolymers for Electrochromic Devices
The thiophene moiety in the compound is structurally similar to those used in tris(4-(thiophen-2-yl)phenyl)amine and dithienylpyrrole-based conjugated copolymers . These materials are applied in high-contrast electrochromic devices, which change color in response to electrical input, useful for smart windows and displays.
Mecanismo De Acción
While the specific mechanism of action for 5-(chloromethyl)-1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazole is not mentioned in the search results, thiophene-based analogs are known to exhibit a variety of biological effects . They have been studied as potential class of biologically active compounds .
Direcciones Futuras
Thiophene-based analogs, such as 5-(chloromethyl)-1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazole, continue to attract interest due to their potential biological activity . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on synthesizing and investigating new structural prototypes with more effective pharmacological activity .
Propiedades
IUPAC Name |
5-(chloromethyl)-1-(difluoromethyl)-3-thiophen-2-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2N2S/c10-5-6-4-7(8-2-1-3-15-8)13-14(6)9(11)12/h1-4,9H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNRTAWONPLKOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=C2)CCl)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(chloromethyl)-1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



